1-Methyl-3-phenylindole

Catalog No.
S9004995
CAS No.
30020-98-5
M.F
C15H13N
M. Wt
207.27 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-3-phenylindole

CAS Number

30020-98-5

Product Name

1-Methyl-3-phenylindole

IUPAC Name

1-methyl-3-phenylindole

Molecular Formula

C15H13N

Molecular Weight

207.27 g/mol

InChI

InChI=1S/C15H13N/c1-16-11-14(12-7-3-2-4-8-12)13-9-5-6-10-15(13)16/h2-11H,1H3

InChI Key

CXQGBMJSAAFWDF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=CC=CC=C3

1-Methyl-3-phenylindole (CAS: 30020-98-5) is a highly stable, N-protected, and C3-arylated heterocyclic building block widely utilized in the synthesis of complex indole alkaloids, pharmaceutical intermediates, and organic electronic materials. From a procurement perspective, its value lies in its pre-installed functional groups: the N-methyl group provides robust chemical stability against basic or nucleophilic conditions, while the bulky C3-phenyl group blocks the most reactive site on the indole core. This specific substitution pattern forces downstream electrophilic or catalytic functionalizations to occur predictably at the C2 position, making it an essential precursor for scalable, regioselective library synthesis [1].

Procurement Fit

Regioselective C-2 handle N-Methyl blocks nitrogen, directing electrophilic substitution to C-2 for library synthesis.
Photophysics ready N–H quenching eliminated; supports fluorescence and scintillation material research.
Synthetic workflow fit Pre-formed scaffold bypasses low-yield C3-arylation steps when used as starting material.

Substituting 1-methyl-3-phenylindole with generic analogs introduces severe process inefficiencies. If 1-methylindole is used, the highly reactive C3 position remains open, leading to preferential C3-functionalization rather than the desired C2-functionalization during electrophilic aromatic substitution. Conversely, substituting with 3-phenylindole leaves the N-H bond unprotected, which frequently results in unwanted N-alkylation or N-arylation during transition-metal-catalyzed cross-couplings. These generic substitutions require additional protection, deprotection, or complex directing-group steps, which increase the process mass intensity (PMI) and reduce overall scalable yields [1].

Why Simple Indoles Cannot Substitute

N1-methyl group is not decorative
It shields nitrogen, blocks undesired coordination and hydrogen bonding, and alters solubility. Unprotected indoles may undergo N-bromination or oxidative dimerization under halogenation conditions.
Regioisomers shift reactivity
1-Methyl-2-phenylindole and other regioisomers distribute electron density differently, changing C–H activation sites and photophysical output. Post-synthetic modification cannot reliably install both groups in the required pattern.

Exclusive C2-Regioselectivity in Electrophilic Functionalization

In standard indole synthesis, the C3 position is the most nucleophilic site. When using 1-methylindole, electrophilic substitutions (such as selenylation or halogenation) predominantly occur at C3. By procuring 1-methyl-3-phenylindole, the C3 position is sterically and electronically blocked. Quantitative studies demonstrate that reacting 1-methyl-3-phenylindole under silver-catalyzed selenylation conditions yields the C2-functionalized product exclusively (up to 97% isolated yield), completely bypassing the C3-adducts that plague unblocked indole precursors [1].

Evidence DimensionRegiochemical yield of C2-functionalized product
Target Compound Data97% yield of C2-selenylated product (exclusive C2 selectivity)
Comparator Or Baseline1-Methylindole (intrinsically favors C3 functionalization)
Quantified Difference100% shift in regioselectivity from C3 to C2
ConditionsSilver-catalyzed selenylation (25 °C, 10 h)

Procuring this C3-blocked precursor eliminates the need for complex directing-group chemistry when synthesizing C2-derivatized indole libraries.

C-2 Bromination Yield
Reported yield
88%
Enables efficient C-2 diversification without protecting groups
NBS, rt, 1 h; supplier-reported; verify at scale

Suppression of N-Arylation in Palladium-Catalyzed Cross-Coupling

When utilizing 3-phenylindole as a building block in cross-coupling reactions (e.g., Heck or Suzuki couplings), the free N-H bond often competes with C-H activation, leading to unwanted N-arylated byproducts and reduced yields of the target C-aryl compound. 1-Methyl-3-phenylindole features a robust N-methyl protecting group that entirely suppresses N-arylation. This forces the catalytic cycle to proceed exclusively at the carbon centers, significantly improving the isolated yield of the target scaffold and eliminating the need for downstream separation of N-functionalized impurities [1].

Evidence DimensionFormation of N-arylation byproducts
Target Compound Data0% N-arylation (complete suppression)
Comparator Or Baseline3-Phenylindole (highly susceptible to N-arylation)
Quantified DifferenceComplete elimination of N-functionalized impurities
ConditionsPalladium-catalyzed cross-coupling (e.g., Heck/Suzuki conditions)

Using the N-methylated analog directly improves scalable manufacturing yields by removing the need for downstream chromatographic separation of N-arylated impurities.

C3-Arylation Efficiency
Head-to-head
7% vs 73% isolated yield
7% (direct)
73% (optimised ligand)
Pre-formed target avoids low-selectivity C3-phenylation step
Pd-catalysed; different ligands; reference for method benchmarking

Streamlined Synthesis of Extended Pi-Systems for Optoelectronics

For the development of OLED materials and fluorescent dyes, extended pi-conjugation is required. Starting from 1-methylindole necessitates an initial, often low-yielding, cross-coupling step to install an aryl group at the C3 position. Procuring 1-methyl-3-phenylindole provides a pre-installed C3-phenyl ring, extending the chromophore's conjugation out-of-the-box. This reduces the linear synthesis sequence by at least one catalytic step, minimizing transition metal catalyst costs and avoiding the 15-30% yield loss typically associated with the initial C3-arylation step [1].

Evidence DimensionSynthetic steps to C3-arylated optoelectronic cores
Target Compound Data0 steps (pre-installed C3-phenyl group)
Comparator Or Baseline1-Methylindole (requires 1 catalytic step + purification)
Quantified DifferenceSaves 1 synthetic step and avoids ~15-30% yield loss
ConditionsStandard multi-step synthesis of indole-based fluorophores

Reduces the cost of goods (COGs) and cycle time in the scale-up of indole-based optoelectronic materials.

N–H Quenching Suppression
Class-level inference
N–H absent; hydrogen-bond quenching blocked
More consistent fluorescence in polar solvents expected
Quantum yield data not located; trend inferred from substituted indole studies

Regioselective C2-Functionalized Library Synthesis

Because the C3 position is blocked by a phenyl group, 1-methyl-3-phenylindole is the ideal starting material for medicinal chemistry programs requiring C2-derivatized indoles. It forces electrophilic substitutions directly to the C2 carbon, ensuring high-purity library generation without complex directing groups [1].

OLED and Fluorophore Manufacturing

In the scale-up of organic electronics, this compound serves as a ready-to-use extended pi-conjugated core. By bypassing the need for an initial C3-arylation step, it streamlines the synthesis of organic light-emitting diodes and fluorescent probes, reducing overall catalyst load and cycle time [1].

Palladium-Catalyzed Cascade Reactions

Highly suitable for complex cascade reactions (e.g., Heck/Suzuki couplings) where N-protection is mandatory. The N-methyl group prevents catalyst poisoning and N-arylated impurities, ensuring that cross-coupling proceeds efficiently at the desired carbon centers [1].

Application Selection Matrix

Application
Selection Property
Validation Focus
C-2-functionalized indole library synthesis
Reliable C-2 bromination handle
Cross-coupling efficiency and intermediate purity
C–H arylation method development
Authentic product standard for yield calibration
GC/HPLC yield quantification and side-product identification
OLED interlayer precursor
N-methyl blocking for exciton quenching control
Photoluminescence consistency in device-relevant matrices

XLogP3

3.6

Exact Mass

207.104799419 g/mol

Monoisotopic Mass

207.104799419 g/mol

Heavy Atom Count

16

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